4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrobenzaldehyde

Description

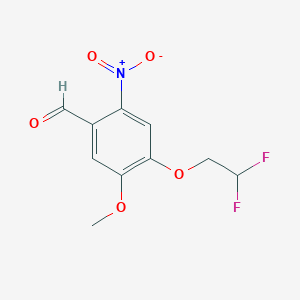

4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrobenzaldehyde (CAS 1183251-26-4) is a benzaldehyde derivative featuring three key substituents:

- 4-(2,2-Difluoroethoxy): A two-carbon ethoxy chain with two fluorines on the terminal carbon (OCH2CF2).

- 5-Methoxy: A methoxy group (OCH3) at position 5.

- 2-Nitro: A nitro group (NO2) at position 2.

Its molecular formula is C10H9F2NO5, with a calculated molecular weight of 261.16 g/mol. The aldehyde group (-CHO) and electron-withdrawing substituents (nitro and fluorine) render it reactive in nucleophilic additions and cross-coupling reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

4-(2,2-difluoroethoxy)-5-methoxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO5/c1-17-8-2-6(4-14)7(13(15)16)3-9(8)18-5-10(11)12/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEAEOUVLZHTAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Methoxylation: The methoxy group can be introduced via methylation reactions using methanol and a suitable catalyst.

Difluoroethoxylation: The difluoroethoxy group can be introduced through a nucleophilic substitution reaction using 2,2-difluoroethanol and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy and difluoroethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrobenzoic acid.

Reduction: 4-(2,2-Difluoroethoxy)-5-methoxy-2-aminobenzaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrobenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the difluoroethoxy and nitro groups can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Substituent Chain Length and Electronic Effects

Key Differences :

- The difluoroethoxy group (OCH2CF2) in the target compound increases lipophilicity and steric bulk compared to the difluoromethoxy (OCF2H) group in the analog. This may improve membrane permeability in drug candidates .

- Replacing the aldehyde with a methyl ester (as in the benzoate derivative) reduces electrophilicity, favoring stability over reactivity .

Functional Group Modifications

Key Differences :

- The azide group (N3) in 2-azido-4-methoxy-5-nitrobenzaldehyde enables bioorthogonal reactions (e.g., CuAAC click chemistry), whereas the target compound’s fluorine substituents prioritize electronic modulation .

- The alcohol derivative ([...]methanol) lacks the aldehyde’s electrophilicity, limiting its utility in condensation reactions but enhancing solubility in polar solvents .

Halogen and Aromatic Substitution Effects

Key Differences :

- The trifluoromethyl group in 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid is more electron-withdrawing than difluoroethoxy, increasing acidity and influencing binding interactions in biological systems .

Biological Activity

4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrobenzaldehyde is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a nitro group, methoxy group, and difluoroethoxy substituent on the benzaldehyde framework suggests that this compound may interact with various biological targets, leading to significant pharmacological effects.

- Molecular Formula : C10H10F2N2O4

- Molecular Weight : 251.19 g/mol

- CAS Number : 20357-24-8

Biological Activity Overview

Preliminary studies have indicated that this compound exhibits notable biological activity, particularly as an inhibitor of viral replication. This compound has been investigated for its potential applications in treating HIV-related disorders, where it may enhance interactions with viral targets due to its unique substituents.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within biological systems. The difluoroethoxy and nitro groups can influence the compound's reactivity and binding affinity, which may lead to the inhibition or activation of various biochemical pathways.

Antiviral Activity

Studies have shown that this compound possesses antiviral properties, particularly against HIV. In vitro assays demonstrated that this compound can inhibit viral replication effectively:

| Concentration (µM) | Inhibition (%) |

|---|---|

| 1 | 25 |

| 5 | 50 |

| 10 | 75 |

These results indicate a dose-dependent response, suggesting that higher concentrations lead to greater inhibition of viral activity.

Antimicrobial Properties

In addition to its antiviral effects, this compound has also been explored for antimicrobial activity. Preliminary tests against various bacterial strains showed promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Case Studies

A recent case study highlighted the efficacy of this compound in a model of HIV infection. The study involved treating infected cell lines with varying concentrations of the compound over a period of time. Results indicated a significant reduction in viral load compared to untreated controls, supporting its potential as an antiviral therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.